2-Hydrazinyl-6-methoxypyrazine
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Overview
Description
2-Hydrazinyl-6-methoxypyrazine is a heterocyclic compound with the molecular formula C5H8N4O It is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methoxypyrazine typically involves the reaction of 2-chloro-6-methoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-chloro-6-methoxypyrazine+hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-6-methoxypyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-methoxypyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with biological targets, altering their function. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-3-methoxypyrazine
- 2-Hydrazinyl-5-methoxypyrazine
- 2-Hydrazinyl-6-ethoxypyrazine
Uniqueness
2-Hydrazinyl-6-methoxypyrazine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyrazine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the sixth position may enhance its stability and influence its interaction with biological targets.
Properties
IUPAC Name |
(6-methoxypyrazin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGXLWZGXIZQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594974 |
Source
|
Record name | 2-Hydrazinyl-6-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954227-93-1 |
Source
|
Record name | 2-Hydrazinyl-6-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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